(5-Bromopentyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromopentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICUPOFVENZWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301350 | |
| Record name | (5-Bromopentyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14469-83-1 | |
| Record name | (5-Bromopentyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Bromopentyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14469-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Catalytic Considerations
The Friedel-Crafts alkylation leverages 1,5-dibromopentane as a bifunctional electrophile. In this approach, benzene reacts with 1,5-dibromopentane under Lewis acid catalysis (e.g., AlCl₃), substituting one bromine atom to form (5-bromopentyl)benzene while retaining the terminal bromine. The mechanism proceeds via carbocation formation at the primary carbon, stabilized by the adjacent bromine atom.
Key Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10–15 mol% AlCl₃ | Maximizes electrophile activation |
| Temperature | 80–100°C | Balances reaction rate and carbocation stability |
| Solvent | Dichloromethane (DCM) | Enhances solubility of aromatic substrate |
| Reaction Time | 6–8 hours | Ensures complete substitution |
Industrial adaptations often employ continuous flow reactors to mitigate exothermic risks and improve reproducibility. Pilot-scale trials report yields of 58–62% with purity >98% (GC-MS analysis).
Bromination of Pentylbenzene via Radical Pathways
Terminal Selectivity Challenges
Direct bromination of pentylbenzene targets the terminal methyl group, a process complicated by competing secondary C-H bond reactivity. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under UV light achieves regioselectivity >85%.
Reaction Conditions:
-
Solvent : Carbon tetrachloride (CCl₄)
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Initiation : UV light (λ = 365 nm)
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Temperature : 70–80°C (reflux)
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NBS Stoichiometry : 1.1 equivalents
Mechanistic Insight :
The bromine radical abstracts a hydrogen atom from the terminal carbon, generating a pentyl radical that reacts with Br₂ to form the bromide. Side products (e.g., 4-bromopentylbenzene) are minimized by maintaining low Br₂ concentrations.
Nucleophilic Substitution of 5-Hydroxypentylbenzene
Two-Step Synthesis Pathway
This method involves synthesizing 5-hydroxypentylbenzene followed by bromination:
Step 1: Hydroxypentylbenzene Synthesis
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Grignard Reaction : Benzene reacts with 5-chloro-1-pentanol-Mg complex to form 5-hydroxypentylbenzene.
Step 2: Bromination with PBr₃
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Conditions : Phosphorus tribromide (PBr₃) in anhydrous diethyl ether.
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Temperature : 0°C to room temperature (gradual warming).
-
Yield : 89% (isolated via fractional distillation).
Advantages:
-
High functional group tolerance.
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Scalable to multi-kilogram batches.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 58–62 | 98 | High | Moderate |
| Radical Bromination | 65–70 | 95 | Medium | Low |
| Nucleophilic Substitution | 80–85 | 99 | High | High |
Critical Observations :
-
The nucleophilic substitution route offers superior yield and purity but requires stringent anhydrous conditions.
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Radical bromination is cost-prohibitive for industrial use due to NBS expenses.
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Friedel-Crafts alkylation remains the most scalable method despite moderate yields.
Chemical Reactions Analysis
Types of Reactions: (5-Bromopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution: Formation of pentylbenzene derivatives with various functional groups.
Oxidation: Formation of 5-phenylpentanol or 5-phenylpentanoic acid.
Reduction: Formation of pentylbenzene.
Scientific Research Applications
Chemical Synthesis
Organic Synthesis:
(5-Bromopentyl)benzene is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as nucleophilic substitutions and reductions, making it versatile for creating diverse derivatives.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Various substituted benzene derivatives |
| Reduction | Reduction of the nitro group to an amino group | Benzene, 1-[(5-aminopentyl)oxy]-2-nitro- |
| Oxidation | Oxidation of the alkyl chain to carboxylic acids | Benzene, 1-[(5-carboxypentyl)oxy]-2-nitro- |
Materials Science:
In materials science, this compound is utilized in the development of functionalized polymers and materials with specific properties. Its bromine atom allows for further functionalization, enhancing the material's characteristics.
Biological Applications
Biochemical Studies:
The compound has been investigated for its role in enzyme interactions and metabolic pathways. It serves as a model compound for studying biochemical processes due to its structural features that can mimic biological substrates.
Pharmaceutical Research:
Research has indicated that this compound may have potential therapeutic applications. Its derivatives are being explored for their antibacterial properties and pharmacokinetic profiles.
Case Study: Antibacterial Activity
A study evaluating derivatives of this compound showed promising antibacterial activity against Staphylococcus aureus. Compounds derived from this compound exhibited effective concentration-dependent bactericidal effects, indicating potential for development into new antibacterial agents .
Industrial Applications
This compound is employed in chemical manufacturing processes to produce various chemicals and materials. Its unique structure allows it to be used as a building block in synthesizing specialty chemicals used in different industries.
Table 2: Industrial Uses of this compound
| Application Area | Specific Use |
|---|---|
| Chemical Manufacturing | Production of specialty chemicals |
| Polymer Chemistry | Development of functionalized polymers |
| Research Laboratories | Synthesis of complex organic molecules |
Mechanism of Action
The mechanism of action of (5-Bromopentyl)benzene primarily involves its reactivity as a brominated organic compound. The bromine atom serves as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The benzene ring provides stability and can engage in electrophilic aromatic substitution reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Aromatic Compounds with Alkyl Chains
(3-Bromo-1-methylpropoxymethyl)benzene
- Structure : Benzene ring with a brominated three-carbon chain containing a methoxy group.
- Molecular Formula : C₁₁H₁₅BrO.
- Applications : Found in plum volatiles, contributing to green and camphor-like aromas.
- Comparison :
(2-Bromoethyl)benzene
- Structure : Benzene ring attached to a two-carbon brominated chain.
- Molecular Formula : C₈H₉Br (MW: 185.06 g/mol).
- Applications : Used as a reference standard in pharmaceuticals (e.g., Fentanyl impurity analysis).
- Comparison :
Unsaturated and Functionalized Derivatives
(E)-(5-Bromopent-1-en-1-yl)benzene
- Structure : Benzene with a five-carbon chain containing a bromine and a double bond (E-configuration).
- Comparison :
1-Bromo-4-((5-bromopentyl)oxy)benzene
- Structure : Benzene ring with a brominated pentyl ether chain.
- Molecular Formula : C₁₁H₁₄Br₂O.
- Applications : Key intermediate in synthesizing antiviral uracil derivatives (e.g., cytomegalovirus inhibitors).
- Comparison :
Aliphatic Brominated Compounds
5-Bromopentanoic Acid
- Structure : A five-carbon brominated carboxylic acid (C₅H₉BrO₂).
- Applications : Precursor for esters and amides in drug synthesis.
- Comparison :
N-(5-Bromopentyl)phthalimide
- Structure : Phthalimide group attached to a brominated pentyl chain.
- Molecular Formula: C₁₃H₁₄BrNO₂ (MW: 308.17 g/mol).
- Properties : LogP = 2.848; higher polarity due to the phthalimide group.
- Comparison :
Simpler Aromatic Bromides
Bromobenzene
- Structure : Benzene with a single bromine substituent.
- Molecular Formula : C₆H₅Br (MW: 157.01 g/mol).
- Comparison :
- Reactivity : Lacks an alkyl chain, limiting its utility as a linker in multi-step syntheses.
- Applications : Primarily used in electrophilic aromatic substitution, whereas This compound serves as a flexible alkylating agent .
Biological Activity
(5-Bromopentyl)benzene, with the chemical formula C₁₁H₁₅Br and a molecular weight of 227.14 g/mol, is a brominated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅Br
- Molecular Weight : 227.14 g/mol
- Boiling Point : 148 °C
- Specific Gravity : 1.23 at 20 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅Br |
| Molecular Weight | 227.14 g/mol |
| Boiling Point | 148 °C |
| Specific Gravity | 1.23 |
Synthesis and Reactions
This compound can be synthesized through various methods, including nucleophilic substitution reactions. One notable method involves the reaction of 5-bromopentyl bromide with phenol derivatives under specific conditions to yield various alkylated products . The compound's reactivity is largely attributed to the presence of the bromine atom, which can act as a leaving group in substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular pathways involved in programmed cell death. For instance, exposure to this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a natural preservative in food products.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| E. coli | 50 | 85 |
| S. aureus | 50 | 78 |
Case Study 2: Cytotoxicity in Cancer Cells
In a separate investigation, this compound was tested on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM after 48 hours of exposure.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 30 | 65 |
| 50 | 40 |
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction : The compound increases ROS levels within cells, leading to oxidative damage and apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
Q & A
Advanced Research Question
- Storage : Store under nitrogen at room temperature to prevent degradation via oxidation or hydrolysis .
- Handling : Use amber glass vials to avoid light-induced bromine dissociation. Monitor purity periodically via TLC or HPLC .
- Safety : Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to predict shelf life .
How can researchers leverage computational tools to predict reactivity or toxicity?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
